4-Bromo-3-methylanisole chemical properties

4-Bromo-3-methylanisole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-methylanisole

Abstract

4-Bromo-3-methylanisole (CAS No. 27060-75-9) is a halogenated aromatic ether that serves as a pivotal building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methyl group and para to a methoxy group, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis methodologies, and key reactivity patterns. It is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates for novel applications.

Chemical Identity and Physicochemical Properties

4-Bromo-3-methylanisole, also known as 2-Bromo-5-methoxytoluene, is a substituted anisole with significant utility in synthetic chemistry.[1] Its structural attributes and physical state are fundamental to its handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 27060-75-9 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1] |

| IUPAC Name | 1-bromo-4-methoxy-2-methylbenzene | [2][3] |

| Synonyms | 2-Bromo-5-methoxytoluene, 4-Bromo-3-methylphenyl methyl ether | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 111-112 °C / 15 mmHg; 235.3 °C / 760 mmHg | [4] |

| Density | 1.424 g/mL at 25 °C | |

| Refractive Index | n20/D 1.561 | |

| Solubility | Partially miscible in water | |

| InChI Key | BLZNSXFQRKVFRP-UHFFFAOYSA-N | [2] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of 4-Bromo-3-methylanisole is critical for quality control and reaction monitoring. While specific spectra are lot-dependent, the following describes the expected spectroscopic signature based on its molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region should display three signals corresponding to the protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromo, methyl, and methoxy substituents. The methoxy group (-OCH₃) will appear as a singlet around 3.8 ppm, while the aromatic methyl group (-CH₃) will be a singlet at approximately 2.3 ppm.

-

¹³C NMR (Carbon NMR): The carbon NMR will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, and the methoxy and methyl carbons will appear in the aliphatic region (around 55-60 ppm and 15-20 ppm, respectively). The remaining six signals will correspond to the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Strong C-O stretching for the ether linkage is expected around 1250 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 600 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass is 199.983673 Da.[4]

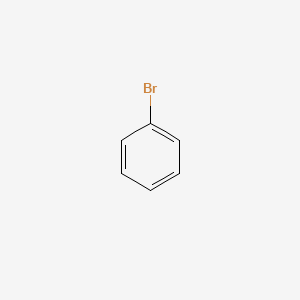

Synthesis Methodologies: From Classic to Modern

The preparation of 4-Bromo-3-methylanisole is typically achieved through the electrophilic bromination of m-methylanisole. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity, favoring bromination at the C4 position, which is activated by the para-methoxy group.

Traditional Bromination

A conventional method involves the direct bromination of m-methylanisole using liquid bromine, often in the presence of hydrobromic acid.[5] This reaction is typically performed at low temperatures (below 10 °C) to control the reaction rate and minimize the formation of undesired isomers or polybrominated byproducts.[5] The strong electrophilic nature of bromine, however, can sometimes lead to selectivity challenges.

Mild and Regioselective Bromination with NBS

A superior and milder approach utilizes N-Bromosuccinimide (NBS) as the bromine source. Using acetonitrile (CH₃CN) as the solvent has been shown to significantly increase reactivity and promote exclusive aromatic ring bromination over benzylic bromination, which can be a competing pathway in less polar solvents like CCl₄.[6] This method offers high regioselectivity for activated aromatic ethers and is a preferred laboratory-scale procedure for its operational simplicity and improved safety profile.[6]

Experimental Protocol: Synthesis via NBS Bromination [6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-methylanisole (1.0 eq.) in acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water and brine wash. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-3-methylanisole.

Caption: Synthesis workflow for 4-Bromo-3-methylanisole.

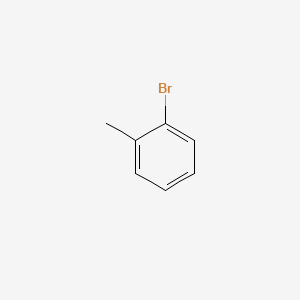

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-Bromo-3-methylanisole stems from the reactivity of its aryl bromide functional group, making it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling cycles.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) provides a robust method for creating biaryl structures or styrenyl derivatives. This reaction is a cornerstone of modern medicinal chemistry for assembling complex scaffolds.[4]

-

Heck Coupling: Coupling with alkenes allows for the formation of substituted stilbenes or cinnamates, extending the carbon framework.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl alkynes, which are versatile intermediates for further transformations.

Grignard Reagent Formation

Treatment with magnesium metal facilitates the formation of the corresponding Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to install the substituted anisole moiety into new molecular frameworks.

Applications in Drug Discovery and Materials Science

4-Bromo-3-methylanisole is a documented precursor in the synthesis of biologically active molecules. It has been employed in the development of nonpeptide vitronectin receptor antagonists and antibacterial agents.[7] Its role as a versatile building block allows for the systematic modification of lead compounds in drug discovery programs, enabling the exploration of structure-activity relationships (SAR).[8]

Caption: Key reactions of 4-Bromo-3-methylanisole.

Safety and Handling

Proper handling of 4-Bromo-3-methylanisole is essential in a laboratory setting. Users must consult the Safety Data Sheet (SDS) before use.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P264, P270, P301 + P312, P501 | |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, lab coat | [4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | |

| WGK (Water Hazard Class) | WGK 3: Severely hazardous to water | [4] |

Conclusion

4-Bromo-3-methylanisole is a high-value chemical intermediate with a well-defined property profile. Its strategic importance lies in its capacity to undergo a range of reliable and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions. This makes it an indispensable tool for synthetic chemists in academia and industry, enabling the efficient construction of novel compounds for pharmaceutical, agrochemical, and materials science research. A thorough understanding of its synthesis, reactivity, and handling ensures its safe and effective application in advancing chemical innovation.

References

-

PubChem. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem. Available from: [Link]

-

Chemsrc. 4-Bromo-3-methyl-anisole | CAS#:27060-75-9. Chemsrc.com. Available from: [Link]

-

PubChem. 4-bromoanisole | C7H7BrO | CID 7730. PubChem. Available from: [Link]

-

Patsnap. Synthesis method of 4-bromo-3-methyl anisole. Eureka | Patsnap. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

- Google Patents. Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Google Patents.

-

Carreno, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Available from: [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED α-ARYLATION OF METHYL ISOBUTYRATE. Organic Syntheses Procedure. Available from: [Link]

-

Wikipedia. 4-Bromoanisole. Wikipedia. Available from: [Link]

Sources

- 1. 4-Bromo-3-methylanisole | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-3-méthylanisole, 97 %, Thermo Scientific Chemicals 250 g | Buy Online [thermofisher.com]

- 3. 4-Bromo-3-methylanisole, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Bromo-3-methyl-anisole | CAS#:27060-75-9 | Chemsrc [chemsrc.com]

- 5. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]